An In-Depth Technical Guide to the Physicochemical Properties of N-Chloro-N-cyclohexylbenzenesulfonamide
An In-Depth Technical Guide to the Physicochemical Properties of N-Chloro-N-cyclohexylbenzenesulfonamide
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
N-Chloro-N-cyclohexylbenzenesulfonamide is a reactive organic compound characterized by an electrophilic chlorine atom attached to a sulfonamide nitrogen. This structure imparts significant potential for use as a targeted chlorinating or oxidizing agent in complex organic syntheses. Understanding its fundamental physicochemical properties is paramount for its effective handling, application, and the development of robust analytical methods. This guide provides a comprehensive overview of the key chemical and physical characteristics of N-Chloro-N-cyclohexylbenzenesulfonamide, details authoritative experimental protocols for their determination, and discusses the implications of these properties for research and development.
Chemical Identity and Molecular Structure
N-Chloro-N-cyclohexylbenzenesulfonamide is a derivative of benzenesulfonamide, where the sulfonamide nitrogen is substituted with both a cyclohexyl group and a chlorine atom.
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IUPAC Name: N-Chloro-N-cyclohexylbenzenesulfonamide
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Molecular Formula: C₁₂H₁₆ClNO₂S
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Molecular Weight: 273.78 g/mol [1]
Structural Elucidation
The molecule's architecture combines a rigid aromatic benzenesulfonyl group with a flexible, non-polar cyclohexyl ring. The key feature is the nitrogen-chlorine (N-Cl) bond, which is polarized, rendering the chlorine atom electrophilic and making the compound a source of "positive" chlorine. This reactivity is central to its potential applications.
Caption: Molecular structure of N-Chloro-N-cyclohexylbenzenesulfonamide.
Core Physicochemical Properties
The combination of aromatic, aliphatic, and reactive chloro-sulfonamide groups results in a unique set of properties that dictate the compound's behavior in various chemical environments. The data presented below are estimated based on the properties of structurally similar compounds, such as 4-chloro-N-cyclohexylbenzenesulfonamide and other N-chloro sulfonamides, due to the limited availability of specific experimental data for the title compound.
Table 1: Summary of Physicochemical Properties
| Property | Value / Description | Significance in R&D |
| Physical State | Expected to be a white to off-white crystalline solid. | Influences handling, storage, and formulation requirements. |
| Melting Point | Expected to be a sharp range, indicative of purity. Similar non-chlorinated compounds melt >100°C. | A key indicator of purity; impurities typically depress and broaden the melting range[4][5]. |
| Solubility | Low solubility in water; soluble in organic solvents (e.g., acetone, ethanol, chlorinated solvents). | Critical for selecting appropriate reaction solvents, purification methods, and formulation excipients. |
| LogP (Octanol/Water) | Estimated to be > 3. | Indicates high lipophilicity, suggesting good permeability across biological membranes but poor aqueous solubility[6]. |
| Chemical Stability | The N-Cl bond is susceptible to hydrolysis and reduction. Stability is likely pH and temperature-dependent. | Dictates storage conditions and compatibility with other reagents. N-chloro sulfonamides are known to be unstable in aqueous solutions. |
Reactivity and Stability
The dominant chemical feature of N-Chloro-N-cyclohexylbenzenesulfonamide is the reactive N-Cl bond.
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Electrophilic Chlorine Source: The compound acts as a source of Cl⁺, making it a potent agent for chlorination reactions. It can react with a wide range of nucleophiles.
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Oxidizing Agent: Similar to other N-chloro compounds like Chloramine-T, it can act as a mild oxidizing agent.
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Stability: N-chloro sulfonamides are generally stable when stored in a dry, cool, and dark environment. However, they can decompose in the presence of water, light, or reducing agents. The stability of related compounds is very high in solid form, but they can release active chlorine into aqueous solutions, a process that is highly dependent on the solution's composition[7][8]. This release of active chlorine is a key aspect of their function as biocides and disinfectants.
Experimental Protocols for Physicochemical Characterization
The following section details standardized, authoritative methodologies for determining the critical physicochemical properties of N-Chloro-N-cyclohexylbenzenesulfonamide. These protocols are designed to ensure data integrity and reproducibility.
Protocol: Determination of Melting Point
The melting point provides a quick, reliable measure of a compound's purity. Pure crystalline organic compounds exhibit a sharp melting range of 0.5-1.0°C[4].
Methodology: Capillary Method (e.g., using a Mel-Temp apparatus) [9]
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Sample Preparation: Finely powder a small, dry sample of the compound.
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Capillary Loading: Pack 2-3 mm of the powdered sample into a sealed-end capillary tube by tapping the sealed end on a hard surface[9].
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Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
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Rapid Determination (Optional): Perform a quick heating run (5-10°C per minute) to find an approximate melting range[9]. Allow the apparatus to cool to at least 20°C below this approximate point.
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Accurate Determination: Begin heating at a slow, controlled rate of 1-2°C per minute near the expected melting point[4][5].
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Data Recording:
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Record the temperature (T₁) at which the first drop of liquid appears.
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Record the temperature (T₂) at which the last crystal melts and the entire sample is a clear liquid.
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Reporting: The melting point is reported as the range T₁ - T₂.
Causality and Trustworthiness: A slow heating rate is crucial to allow the temperature of the heating block and the sample to remain in thermal equilibrium, ensuring an accurate reading. Using a fresh sample for each measurement prevents any potential decomposition from affecting the results[4]. A narrow melting range provides high confidence in the sample's purity.
Protocol: Determination of Aqueous Solubility
Water solubility is a critical parameter, especially in drug development and environmental science. The OECD 105 guideline describes two primary methods: the Flask Method for substances with solubility above 10⁻² g/L and the Column Elution Method for lower solubilities[10][11]. Given the expected lipophilicity of the title compound, the Flask Method is appropriate for an initial assessment.
Methodology: Shake-Flask Method (Adapted from OECD Guideline 105) [10][12][13]
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System Preparation: To a flask containing a known volume of distilled water (at a constant temperature, e.g., 20°C), add an excess amount of N-Chloro-N-cyclohexylbenzenesulfonamide.
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Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary time to achieve saturation[10][11].
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Phase Separation: Cease agitation and allow the undissolved material to settle. If necessary, centrifuge the solution to ensure complete separation of the solid and liquid phases.
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Sampling: Carefully extract an aliquot of the clear, saturated aqueous solution.
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Analysis: Determine the concentration of the compound in the aliquot using a validated analytical method (e.g., HPLC-UV, LC-MS).
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Calculation: The water solubility is the measured saturation mass concentration of the substance in water at the given temperature[10][12].
Expertise Insight: Before initiating this protocol, it is highly recommended to have preliminary data on the compound's stability in water (hydrolysis as a function of pH) and its dissociation constant[13][14]. If the compound degrades significantly during the equilibration period, the results will be invalid.
Protocol: Determination of Partition Coefficient (LogP)
The n-octanol/water partition coefficient (P_ow_ or K_ow_) is a measure of a chemical's lipophilicity and is a key predictor of its environmental fate and pharmacokinetic properties, such as absorption and distribution[6]. The HPLC method is a rapid and reliable alternative to the traditional shake-flask method for compounds with LogP values in the range of 0 to 6[6][15][16].
Caption: OECD 117 based workflow for LogP determination.
Methodology: Reversed-Phase HPLC Method (Adapted from OECD Guideline 117) [6][15][16][17]
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System Setup: Utilize a standard HPLC system with a reversed-phase column (e.g., C18) and a UV detector. The mobile phase is typically a methanol/water mixture, run under isocratic conditions[15].
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Calibration:
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Select a series of 5-6 reference compounds with well-established LogP values that bracket the expected LogP of the test substance.
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Inject each reference compound individually and record its retention time (t_R_). Also, determine the column dead time (t₀) by injecting a non-retained substance (e.g., thiourea).
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Sample Analysis: Inject the N-Chloro-N-cyclohexylbenzenesulfonamide solution and record its retention time in duplicate[15][16].
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Calculations:
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For each reference compound and the test substance, calculate the capacity factor (k) using the formula: k = (t_R_ - t₀) / t₀
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Generate a calibration curve by plotting the logarithm of the capacity factor (log k) versus the known LogP for the reference compounds.
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LogP Determination: Using the calculated log k for N-Chloro-N-cyclohexylbenzenesulfonamide, determine its LogP by interpolation from the calibration curve[15].
Self-Validation System: The trustworthiness of this method relies on the linearity of the calibration curve (R² > 0.95). The reference compounds must be structurally similar to the analyte and eluted via the same retention mechanism to ensure the validity of the interpolation.
Conclusion
N-Chloro-N-cyclohexylbenzenesulfonamide is a compound with significant synthetic potential, primarily driven by the reactivity of its N-Cl bond. Its high lipophilicity and low aqueous solubility are defining physicochemical characteristics that must be carefully considered in any application. The protocols detailed in this guide, grounded in authoritative OECD guidelines, provide a robust framework for the precise and reproducible characterization of this and similar molecules. Accurate determination of these properties is a non-negotiable prerequisite for ensuring safety, optimizing reaction conditions, and advancing research from the laboratory to potential commercial applications.
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